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Compound of Interest

Compound Name: 4-Methylbenzophenone

Cat. No.: B132839

This guide provides a comprehensive overview of the spectroscopic data for 4-
Methylbenzophenone, a compound of significant interest in various chemical and industrial
applications, including as a photoinitiator. The following sections present its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with
detailed experimental protocols for obtaining these spectra. This document is intended for
researchers, scientists, and professionals in drug development and related fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The H and 13C NMR data for 4-Methylbenzophenone
are summarized below.

'H NMR Spectroscopic Data

The *H NMR spectrum of 4-Methylbenzophenone provides information about the different
types of protons and their chemical environments within the molecule.

Table 1: *H NMR Spectroscopic Data for 4-Methylbenzophenone
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Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Aromatic protons
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7.78 d 2H group on the

unsubstituted phenyl

ring

Aromatic protons
7.72 d 2H ortho to the carbonyl
group on the tolyl ring

Aromatic proton para

to the carbonyl grou
7.56 t 1H y -g P

on the unsubstituted

phenyl ring

Aromatic protons

meta to the carbonyl
7.47 t 2H group on the

unsubstituted phenyl

ring

Aromatic protons
7.28 d 2H meta to the carbonyl
group on the tolyl ring

Methyl group protons
2.44 S 3H Ve p P
on the tolyl ring

Solvent: CDCIs, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Spectroscopic Data

The 13C NMR spectrum reveals the different carbon environments in 4-Methylbenzophenone.

Table 2: 13C NMR Spectroscopic Data for 4-Methylbenzophenone
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Chemical Shift (6) ppm

Assignment

196.5 Carbonyl carbon (C=0)
1433 Quaternary aromatic carbon of the tolyl ring
' attached to the methyl group
138.0 Quaternary aromatic carbon of the unsubstituted
' phenyl ring attached to the carbonyl group
134.9 Quaternary aromatic carbon of the tolyl ring
' attached to the carbonyl group
1322 Aromatic CH carbon para to the carbonyl group
' on the unsubstituted phenyl ring
130.3 Aromatic CH carbons ortho to the carbonyl
' group on the tolyl ring
130.0 Aromatic CH carbons ortho to the carbonyl
' group on the unsubstituted phenyl ring
129.0 Aromatic CH carbons meta to the carbonyl
' group on the tolyl ring
128.2 Aromatic CH carbons meta to the carbonyl
' group on the unsubstituted phenyl ring
21.7 Methyl carbon (-CHs)

Solvent: CDCls, Reference: CDCIs at 77.16 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining the NMR spectra of 4-Methylbenzophenone is as follows:

e Sample Preparation:

o Weigh approximately 20-30 mg of 4-Methylbenzophenone.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClI3)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup:
o Use a 400 MHz (or higher) NMR spectrometer.
o Lock the spectrometer to the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
e 1H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence.

o Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and 16-32 scans.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5
seconds, and 512-1024 scans.

» Data Processing:

[e]

Apply a Fourier transform to the acquired free induction decay (FID).

o

Phase and baseline correct the resulting spectrum.

[¢]

Calibrate the *H spectrum to the TMS signal at 0.00 ppm and the 3C spectrum to the
CDCls solvent peak at 77.16 ppm.

[¢]

Integrate the peaks in the *H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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IR Spectroscopic Data

The IR spectrum of 4-Methylbenzophenone shows characteristic absorption bands

corresponding to its functional groups.

Table 3: IR Spectroscopic Data for 4-Methylbenzophenone

Wavenumber . . . .
(cm-?) Bond Vibration Functional Group Intensity
~3060 C-H stretch Aromatic Medium

~2920 C-H stretch Methyl Medium

~1655 C=0 stretch Ketone (conjugated) Strong

~1605, 1575, 1445 C=C stretch Aromatic ring Medium-Strong
~1280 C-C-C bend Aromatic ketone Strong

~930, 840, 700 C-H out-of-plane bend  Aromatic Strong

Experimental Protocol for IR Spectroscopy (KBr Pellet

Method)

e Sample Preparation:

o Thoroughly grind 1-2 mg of 4-Methylbenzophenone with approximately 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a

fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press.

o Apply pressure to form a thin, transparent or translucent pellet.

e Instrument Setup:

o Use a Fourier Transform Infrared (FTIR) spectrometer.

o Record a background spectrum of the empty sample compartment.
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e Spectrum Acquisition:
o Place the KBr pellet in the sample holder of the spectrometer.
o Acquire the IR spectrum, typically in the range of 4000-400 cm™1.
o Co-add 16-32 scans to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o ldentify and label the major absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for analyzing compounds with conjugated systems.

UV-Vis Spectroscopic Data

4-Methylbenzophenone exhibits characteristic absorption maxima in the UV region.

Table 4: UV-Vis Spectroscopic Data for 4-Methylbenzophenone

Amax (nm) Solvent Electronic Transition
~259 Ethanol/Methanol - T
~330-340 Heptane/Cyclohexane n- 1

Note: The position and intensity of the n — 1* transition are highly solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

e Sample Preparation:
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o Prepare a stock solution of 4-Methylbenzophenone in a UV-grade solvent (e.g., ethanol
or methanol) of a known concentration (e.g., 1 mg/mL).

o From the stock solution, prepare a dilute solution by transferring a small aliquot into a
volumetric flask and diluting with the same solvent to achieve an absorbance in the range
of 0.2-1.0.

e Instrument Setup:
o Use a dual-beam UV-Vis spectrophotometer.
o Fill a quartz cuvette with the pure solvent to be used as a reference.
o Fill a second quartz cuvette with the sample solution.

e Spectrum Acquisition:

o Place the reference and sample cuvettes in the appropriate holders in the
spectrophotometer.

o Record a baseline with the solvent-filled cuvette in both beams.

o Acquire the UV-Vis spectrum of the sample solution over a range of approximately 200-
400 nm.

o Data Analysis:
o Identify the wavelength(s) of maximum absorbance (Amax).

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses
described above.
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Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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Caption: Workflow for IR Spectroscopic Analysis.
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Caption: Workflow for UV-Vis Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectroscopic Data of 4-Methylbenzophenone: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132839#spectroscopic-data-of-4-
methylbenzophenone-nmr-ir-uv-vis]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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